
A947: An In-Depth Technical Review of Initial
Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A947

Cat. No.: B12403837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity data

for A947, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade

the SMARCA2 protein. The information presented is based on publicly available preclinical

data.

Introduction to A947
A947 is a novel therapeutic agent that operates through a distinct mechanism of action. It is a

PROTAC that selectively targets the SMARCA2 protein for degradation.[1][2][3] This is

particularly relevant in the context of cancers with mutations in the SMARCA4 gene, where the

cancerous cells become dependent on SMARCA2 for survival, a concept known as synthetic

lethality.[1] A947 links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand

that binds to the SMARCA2/4 bromodomains, thereby inducing the ubiquitination and

subsequent proteasomal degradation of SMARCA2.[4][5]

Preclinical Safety and Tolerability Profile
While comprehensive quantitative toxicology data, such as LD50 (median lethal dose) or

NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for A947, initial

preclinical studies in animal models provide important insights into its safety and tolerability.
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In vivo efficacy studies using SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft

models have provided the most direct evidence of A947's tolerability. Administration of A947
via intravenous injection at a dose of 40 mg/kg on an every-other-week schedule resulted in

significant tumor growth inhibition. Critically, this anti-tumor efficacy was achieved without any

significant loss in the body weight of the treated animals, which is a key indicator of good

tolerability at a therapeutically active dose.[6]

Molecular Specificity and Off-Target Effects
A significant safety concern for any new therapeutic agent is the potential for off-target effects.

For PROTACs, this includes the unintended degradation of proteins other than the intended

target. Global ubiquitin mapping and proteome profiling have been conducted to assess the

specificity of A947. The results of these studies are promising, revealing no unexpected off-

target protein degradation related to A947 treatment.[1][6][7] This suggests a high degree of

specificity for the SMARCA2 protein at the molecular level.

Physicochemical Properties
It has been noted that the physicochemical properties of the SMARCA2/4 ligand utilized in the

A947 construct were "restrictive to IV dosing".[4][5] While the specific nature of these

restrictions is not detailed in the available literature, this may suggest challenges related to

solubility or formulation that could have implications for administration and potentially for local

tolerance.

Quantitative Data Summary
The following table summarizes the key quantitative data from the initial preclinical in vivo

studies of A947.
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Parameter Value/Result Animal Model Reference

Dosing Regimen 40 mg/kg, intravenous

SMARCA4-mutant

NSCLC xenograft

models

[6]

Frequency Every other week

SMARCA4-mutant

NSCLC xenograft

models

[6]

Efficacy
Significant tumor

growth inhibition

SMARCA4-mutant

NSCLC xenograft

models

[6]

Tolerability
No appreciable loss in

body weight

SMARCA4-mutant

NSCLC xenograft

models

[6]

Target Engagement

>95% decrease in

tumor SMARCA2

protein levels

SMARCA4-mutant

NSCLC xenograft

models

[6]

Off-Target Profile

No unexpected off-

target degradation

observed

In vitro (Global

ubiquitin mapping and

proteome profiling)

[1][6][7]

Experimental Protocols
Detailed experimental protocols for the initial safety and toxicity studies of A947 are not fully

available in the public domain. However, based on the published research, the following

methodologies for key experiments can be outlined.

In Vivo Efficacy and Tolerability Studies in Xenograft
Models

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously

implanted tumors from human SMARCA4-mutant NSCLC cell lines (e.g., HCC515 and

HCC2302).[6]
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Treatment Groups:

Vehicle control group.

A947 treatment group (40 mg/kg).[6]

Control compound groups (e.g., versions of A947 with non-binding ligands for VHL or

SMARCA2/4 to demonstrate that the effect is target-specific).[6]

Drug Administration: Intravenous (i.v.) injections administered every other week.[6]

Monitoring:

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

Animal body weight was recorded at the same frequency to monitor for signs of toxicity.[6]

At the end of the study, tumors were excised for pharmacodynamic analysis.

Pharmacodynamic Analysis:

Tumor lysates were analyzed by Western blot or other quantitative protein assays to

measure the levels of SMARCA2 and SMARCA4 proteins to confirm target degradation.[6]

Transcriptional changes in downstream target genes (e.g., KRT80, PLAU) were assessed

by methods such as RNA sequencing or qRT-PCR.[6]

Proteomic Analysis for Off-Target Effects
Methodology: Global ubiquitin mapping and quantitative proteomics were performed on

cancer cell lines treated with A947 or a vehicle control.

Procedure:

Cells were lysed, and proteins were digested into peptides.

Peptides were labeled with isobaric tags for quantitative comparison.

Ubiquitinated peptides were enriched using specific antibodies or affinity resins.
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Samples were analyzed by high-resolution liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The data was processed to identify and quantify changes in the abundance of thousands

of proteins and ubiquitination sites, comparing the A947-treated cells to the control cells to

identify any proteins that were unexpectedly degraded.[1][6][7]
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Caption: Mechanism of A947-mediated degradation of SMARCA2 protein.

Experimental Workflow for In Vivo Studies
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Caption: Workflow for A947 preclinical in vivo efficacy and tolerability studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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